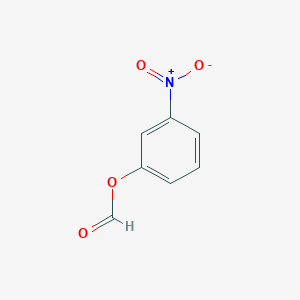
3-Nitrophenyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrophenyl formate is an organic compound with the molecular formula C7H5NO4. It is a derivative of formic acid and 3-nitrophenol, characterized by the presence of a nitro group (-NO2) attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Nitrophenyl formate can be synthesized through the esterification of 3-nitrophenol with formic acid or its derivatives. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under mild conditions, often at room temperature, and requires careful control of the reaction environment to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Nitrophenyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 3-nitrophenol and formic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Hydrolysis: 3-Nitrophenol and formic acid.
Reduction: 3-Aminophenyl formate.
Substitution: Various substituted phenyl formates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Nitrophenyl formate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a substrate in enzymatic studies to investigate the activity of esterases and other hydrolytic enzymes.
Medicine: Research into its derivatives has shown potential antimicrobial and antioxidant activities, making it a candidate for drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-nitrophenyl formate involves its interaction with specific molecular targets, depending on the context of its use. For example, in enzymatic studies, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce 3-nitrophenol and formic acid. The nitro group can also undergo reduction or substitution reactions, leading to the formation of various derivatives with distinct biological activities.
Comparación Con Compuestos Similares
4-Nitrophenyl formate: Similar in structure but with the nitro group in the para position.
3-Nitrophenol: The parent compound without the formate ester group.
3-Aminophenyl formate: The reduced form of 3-nitrophenyl formate.
Uniqueness: this compound is unique due to its specific reactivity and the presence of both the nitro and formate ester groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
1988-17-6 |
|---|---|
Fórmula molecular |
C7H5NO4 |
Peso molecular |
167.12 g/mol |
Nombre IUPAC |
(3-nitrophenyl) formate |
InChI |
InChI=1S/C7H5NO4/c9-5-12-7-3-1-2-6(4-7)8(10)11/h1-5H |
Clave InChI |
PMFKSGMYFPYBLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14740299.png)
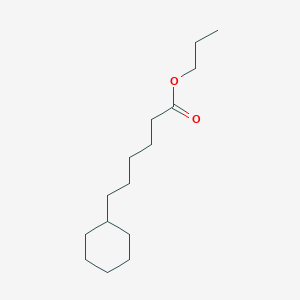
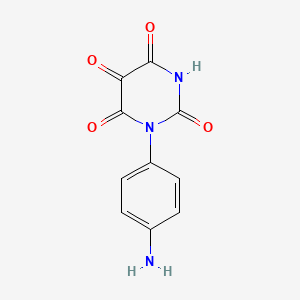
![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)
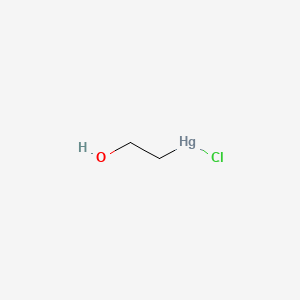
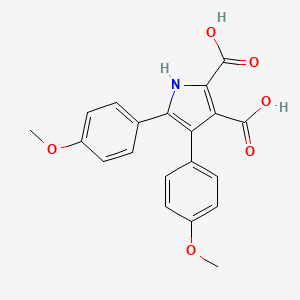
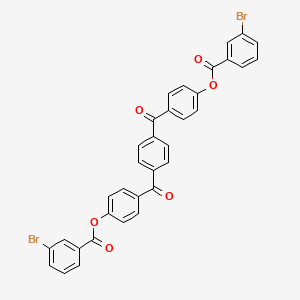
![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14740370.png)

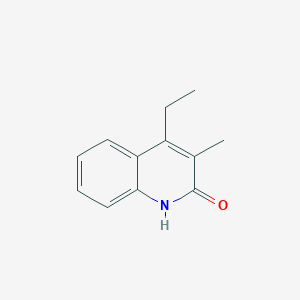
![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)

